molecular formula C20H17BrO3 B13931117 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester

Cat. No.: B13931117
M. Wt: 385.2 g/mol
InChI Key: XPTWLODQIXQFOF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester is a complex organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a phenylmethoxy group at the 4th position, and an ethyl ester group attached to the carboxylic acid functionality. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps. One common method includes the bromination of 2-naphthalenecarboxylic acid followed by the introduction of the phenylmethoxy group through a nucleophilic substitution reaction. The final step involves esterification with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the bromine atom or reduce the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under mild conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of functionalized naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

    Material Science: It is used in the synthesis of organic materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylmethoxy group can enhance binding affinity to certain proteins, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 6-chloro-4-(phenylmethoxy)-, ethyl ester: Similar structure but with a chlorine atom instead of bromine.

    2-Naphthalenecarboxylic acid, 6-bromo-4-(methoxy)-, ethyl ester: Lacks the phenyl group, having only a methoxy group.

    2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

The presence of the bromine atom and the phenylmethoxy group in 2-Naphthalenecarboxylic acid, 6-bromo-4-(phenylmethoxy)-, ethyl ester makes it unique compared to its analogs. These functional groups can significantly influence the compound’s reactivity and binding properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C20H17BrO3

Molecular Weight

385.2 g/mol

IUPAC Name

ethyl 6-bromo-4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-8-9-17(21)12-18(15)19(11-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3

InChI Key

XPTWLODQIXQFOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)Br)OCC3=CC=CC=C3

Origin of Product

United States

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